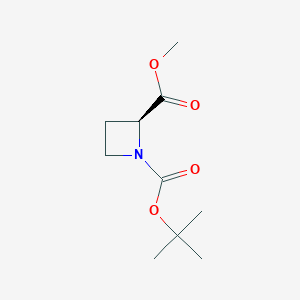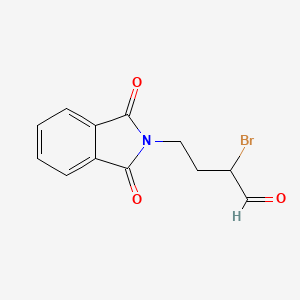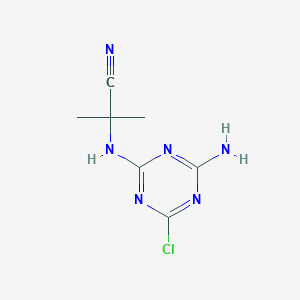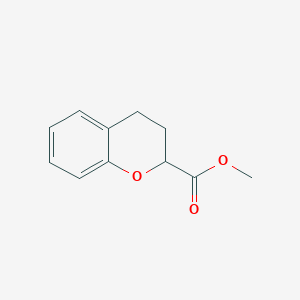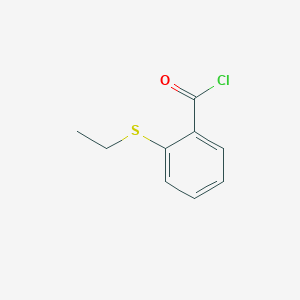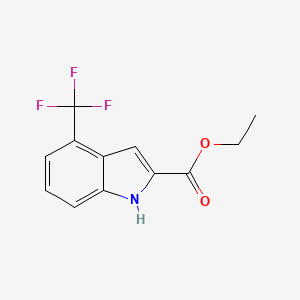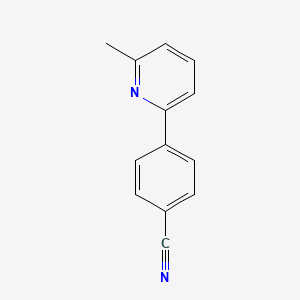
4-(6-Methyl-2-pyridyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methyl-2-pyridyl)benzonitrile , also known by its chemical formula C13H10N2 , is a heterocyclic organic compound. It belongs to the class of benzonitriles, characterized by a nitrile group (-CN) attached to a benzene ring. The compound’s structure includes a pyridine ring with a methyl group at the 6-position.
Synthesis Analysis
The synthesis of 4-(6-Methyl-2-pyridyl)benzonitrile involves several methods, including cyanation reactions . One common approach is the reaction of 6-methyl-2-pyridinecarboxylic acid with a suitable reagent (such as thionyl chloride ) to form the corresponding acid chloride. Subsequent treatment of the acid chloride with sodium cyanide (NaCN) leads to the formation of the nitrile group, resulting in the desired product.
Molecular Structure Analysis
The molecular structure of 4-(6-Methyl-2-pyridyl)benzonitrile consists of a benzene ring fused to a pyridine ring. The nitrile group (-CN) is attached to the benzene ring. The methyl group at the 6-position of the pyridine ring contributes to the compound’s overall geometry and reactivity.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including:
- Substitution reactions : The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
- Arylation reactions : The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.
- Reductive processes : Reduction of the nitrile group can yield the corresponding amine.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 194.24 g/mol.
- Melting Point : The compound’s melting point is available in the literature but requires further investigation.
- Solubility : Solubility in various solvents (e.g., water, organic solvents) influences its practical applications.
Applications De Recherche Scientifique
Synthesis and Structural Studies
4-(6-Methyl-2-pyridyl)benzonitrile and its derivatives have been utilized in the synthesis of various complexes and materials. For instance, its reactions have led to the formation of zwitterionic complexes involving N(py)MCl3− moieties with metals such as Pt(II) and Pd(II), which were structurally elucidated by single-crystal X-ray work (Viola et al., 2018). Additionally, derivatives of 4-(6-Methyl-2-pyridyl)benzonitrile have been synthesized for studying their liquid crystalline behavior and photophysical properties, showing potential as mesogens and blue-emitting materials (Ahipa et al., 2014).
Coordination Chemistry
In coordination chemistry, derivatives of 4-(6-Methyl-2-pyridyl)benzonitrile have been used to develop novel coordination polymers. For example, its hydrothermal hydrolysis with other compounds led to coordination polymers exhibiting strong fluorescent emission, highlighting its potential in photonic applications (Zhang et al., 2003).
Anticancer Activity and DNA Binding
Some compounds derived from 4-(6-Methyl-2-pyridyl)benzonitrile have demonstrated potential anticancer activity. A particular derivative was found to exhibit antitumor activity against U937 cancer cells, along with DNA binding properties, as determined by fluorescence and molecular docking studies (Bera et al., 2021).
Electroluminescence and Electronic Applications
Certain derivatives have been explored for their electroluminescence properties. For instance, a study on new 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles revealed their potential as luminescent materials suitable for electronic applications due to their suitable energy levels and band gaps (Ahipa et al., 2014).
Medicinal Chemistry and PET Imaging
In medicinal chemistry, derivatives have been synthesized for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 5, demonstrating potential as PET imaging agents (Shimoda et al., 2016).
Safety And Hazards
- Safety Precautions : Handle with care, following standard laboratory safety protocols.
- Toxicity : Information on acute or chronic toxicity is essential for safe handling.
- Environmental Impact : Consider its impact on the environment during disposal.
Orientations Futures
Research on 4-(6-Methyl-2-pyridyl)benzonitrile should focus on:
- Biological Activity : Investigate potential applications in medicine or materials science.
- Synthetic Modifications : Explore derivatization strategies to enhance properties.
- Structural Elucidation : Further characterize its crystal structure and spectroscopic properties.
Please note that this analysis is based on available information, and further studies are necessary to fully understand the compound’s properties and potential applications1234.
Propriétés
IUPAC Name |
4-(6-methylpyridin-2-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-3-2-4-13(15-10)12-7-5-11(9-14)6-8-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSJIZPKKIDHRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methyl-2-pyridyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4,4'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1354859.png)
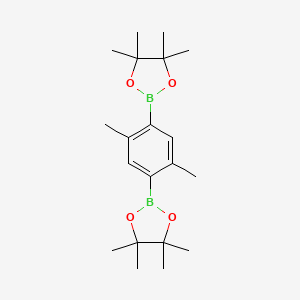

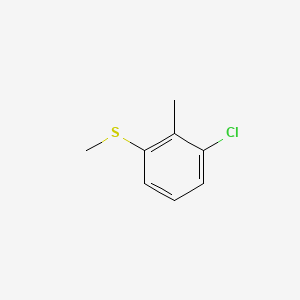
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-N-methyl-D-tryptophan Methyl Ester](/img/structure/B1354870.png)
![Spiro[cyclopropane-1,3'-indoline]](/img/structure/B1354872.png)
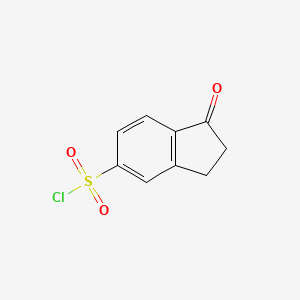
![3-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1354875.png)
